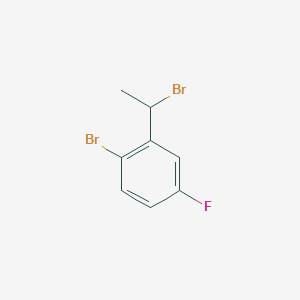

1-Bromo-2-(1-bromoethyl)-4-fluorobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Bromo-2-(1-bromoethyl)-4-fluorobenzene is a chemical compound that is widely used in scientific research applications. This compound belongs to the class of halogenated aromatic compounds and has a molecular formula of C8H6Br2F. The compound is synthesized using various methods and has a wide range of applications in the field of chemistry and biology.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(1-bromoethyl)-4-fluorobenzene is not well understood. However, it is believed that the compound acts as an electrophile and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides.

Biochemical and Physiological Effects:

There is limited information available on the biochemical and physiological effects of this compound. However, it is known that the compound can undergo metabolic transformations in the body, leading to the formation of reactive intermediates that can potentially cause toxicity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-Bromo-2-(1-bromoethyl)-4-fluorobenzene in lab experiments is its versatility. The compound can be used as a starting material in the synthesis of various compounds and as a reagent in organic synthesis reactions. Additionally, the compound is commercially available and relatively inexpensive.

One of the limitations of using this compound in lab experiments is its potential toxicity. The compound can undergo metabolic transformations in the body, leading to the formation of reactive intermediates that can potentially cause toxicity. Therefore, appropriate safety measures should be taken when handling the compound.

Future Directions

There are several future directions for the use of 1-Bromo-2-(1-bromoethyl)-4-fluorobenzene in scientific research. One direction is the development of new synthetic methods for the compound that are more efficient and environmentally friendly. Another direction is the exploration of the compound's potential as a reagent in new organic synthesis reactions. Additionally, the compound's potential as a precursor for radiolabeled compounds for use in PET imaging can be further explored. Finally, the compound's potential toxicity can be further studied to better understand its safety profile.

Conclusion:

This compound is a versatile chemical compound that has a wide range of applications in scientific research. The compound can be synthesized using various methods and is used as a starting material in the synthesis of various compounds and as a reagent in organic synthesis reactions. The compound's potential toxicity should be taken into consideration when handling it in lab experiments. There are several future directions for the use of the compound in scientific research, including the development of new synthetic methods and the exploration of its potential as a precursor for radiolabeled compounds.

Synthesis Methods

1-Bromo-2-(1-bromoethyl)-4-fluorobenzene is synthesized using various methods. One of the most common methods is the reaction of 1-bromo-2-fluorobenzene with 1-bromoethylbenzene in the presence of a catalyst such as copper powder. The reaction is carried out under reflux conditions in a solvent such as toluene or xylene. The yield of the reaction is typically around 60-70%.

Scientific Research Applications

1-Bromo-2-(1-bromoethyl)-4-fluorobenzene has a wide range of applications in scientific research. It is used as a starting material in the synthesis of various compounds such as pharmaceuticals, agrochemicals, and materials science. The compound is also used as a reagent in organic synthesis reactions such as Suzuki coupling and Sonogashira coupling. Additionally, this compound is used as a precursor in the synthesis of radiolabeled compounds for use in positron emission tomography (PET) imaging.

properties

IUPAC Name |

1-bromo-2-(1-bromoethyl)-4-fluorobenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2F/c1-5(9)7-4-6(11)2-3-8(7)10/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIUULIKVIKHPRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)F)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2F |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Fluorophenyl)-2-((4-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2793441.png)

![N-(benzo[d][1,3]dioxol-5-yl)-5-(N-(furan-2-ylmethyl)sulfamoyl)furan-2-carboxamide](/img/structure/B2793450.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2793452.png)

![1-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-piperazine hydrochloride](/img/structure/B2793453.png)

![4-{[(4-nitrobenzyl)oxy]imino}tetrahydro-1(2H)-pyridinecarboxamide](/img/structure/B2793457.png)